molecular formula C17H20NO4S+ B15000077 7-(Ethoxycarbonyl)-4-(methoxycarbonyl)-5a,6,7,8,9,9a-hexahydro-6,9-methanopyrido[2,1-b][1,3]benzothiazol-10-ium

7-(Ethoxycarbonyl)-4-(methoxycarbonyl)-5a,6,7,8,9,9a-hexahydro-6,9-methanopyrido[2,1-b][1,3]benzothiazol-10-ium

Cat. No.: B15000077
M. Wt: 334.4 g/mol
InChI Key: XCOYIPURENTESE-UHFFFAOYSA-N
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Description

7-(Ethoxycarbonyl)-4-(methoxycarbonyl)-5a,6,7,8,9,9a-hexahydro-6,9-methanopyrido[2,1-b][1,3]benzothiazol-10-ium is a complex organic compound with a unique structure that combines elements of pyridine, benzothiazole, and methanopyrido frameworks

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Ethoxycarbonyl)-4-(methoxycarbonyl)-5a,6,7,8,9,9a-hexahydro-6,9-methanopyrido[2,1-b][1,3]benzothiazol-10-ium typically involves multi-step organic reactionsCommon reagents used in these reactions include ethyl chloroformate, methanol, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

7-(Ethoxycarbonyl)-4-(methoxycarbonyl)-5a,6,7,8,9,9a-hexahydro-6,9-methanopyrido[2,1-b][1,3]benzothiazol-10-ium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

7-(Ethoxycarbonyl)-4-(methoxycarbonyl)-5a,6,7,8,9,9a-hexahydro-6,9-methanopyrido[2,1-b][1,3]benzothiazol-10-ium has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 7-(Ethoxycarbonyl)-4-(methoxycarbonyl)-5a,6,7,8,9,9a-hexahydro-6,9-methanopyrido[2,1-b][1,3]benzothiazol-10-ium involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 7-(Ethoxycarbonyl)-4-(methoxycarbonyl)-5a,6,7,8,9,9a-hexahydro-6,9-methanopyrido[2,1-b][1,3]benzothiazol-10-ium
  • 2-{(Z)-2-[1-(Ethoxycarbonyl)pyrrolo[2,1-b][1,3]benzothiazol-3-yl]ethenyl}-3-methyl-1,3-benzothiazol-3-ium perchlorate
  • Methoxycarbonyl group (CHEBI:52088)

Uniqueness

The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H20NO4S+

Molecular Weight

334.4 g/mol

IUPAC Name

12-O-ethyl 7-O-methyl 9-thia-3-azoniatetracyclo[9.2.1.02,10.03,8]tetradeca-3,5,7-triene-7,12-dicarboxylate

InChI

InChI=1S/C17H20NO4S/c1-3-22-17(20)12-8-9-7-11(12)14-13(9)18-6-4-5-10(15(18)23-14)16(19)21-2/h4-6,9,11-14H,3,7-8H2,1-2H3/q+1

InChI Key

XCOYIPURENTESE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2CC1C3C2[N+]4=CC=CC(=C4S3)C(=O)OC

Origin of Product

United States

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